molecular formula C18H19ClN2O4S B2382612 N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899756-72-0

N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No.: B2382612
CAS No.: 899756-72-0
M. Wt: 394.87
InChI Key: HSNVZEKCTSMXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide (CAS 899756-72-0) is a benzamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C18H19ClN2O4S and a molecular weight of 394.87 g/mol, this compound features a sulfonamide-like 1,1-dioxothiazinan group, a structure often associated with targeted biological activity . While specific pharmacological data for this compound is limited in the public domain, its structural framework suggests significant research potential. Benzamide analogs are actively investigated for a range of therapeutic applications. For instance, certain halogenated salicylanilides (a related chemical class) have demonstrated potent anthelmintic properties and are being repurposed for oncology research, showing efficacy in triggering apoptosis in cancer cells . Furthermore, other N-phenylbenzamide derivatives have been synthesized and identified as promising antiviral agents, capable of inhibiting virus replication by elevating intracellular levels of the host defense factor APOBEC3G . This indicates that benzamide-based compounds can provide a versatile scaffold for developing novel therapeutics with unique mechanisms of action. This product is offered with a purity of 90% or higher and is available in various quantities to support your laboratory investigations . It is intended For Research Use Only and is not for human, veterinary, or diagnostic use. Researchers are encouraged to conduct their own thorough characterization and biological testing to explore its full potential.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-17-9-6-14(12-16(17)19)20-18(22)13-4-7-15(8-5-13)21-10-2-3-11-26(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNVZEKCTSMXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

The foundational step in synthesizing N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide involves activating the benzoic acid precursor. 4-(1,1-Dioxothiazinan-2-yl)benzoic acid is typically treated with coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or dimethylformamide (DMF). Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency by neutralizing HCl byproducts. The activated intermediate reacts with 3-chloro-4-methoxyaniline at 0–5°C for 12–24 hours, yielding the crude amide.

Solvent and Temperature Optimization

Polar aprotic solvents like DMF improve solubility of aromatic amines, achieving yields up to 78%. Elevated temperatures (40–50°C) reduce reaction times but risk premature decomposition of the thiazinane moiety. Lower temperatures (0–10°C) preserve functional group integrity but extend reaction durations to 36 hours.

Thiazinane Ring Formation

Cyclocondensation Strategies

The 1,1-dioxothiazinane ring is synthesized via cyclocondensation of 1,2-thiazinane-1,1-dioxide with 4-aminobenzoic acid derivatives. This reaction requires:

  • Lithium hexamethyldisilazide (LHMDS) as a base in tetrahydrofuran (THF) at −78°C
  • N-Bromosuccinimide (NBS) for bromination at the α-position of the thiazinane ring
  • Quenching with saturated ammonium chloride to isolate the sulfonamide intermediate

Sulfur Oxidation Protocols

Post-cyclization, oxidation of the thiazinane sulfur atom to the sulfone state is achieved using:

  • m-Chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 4 hours)
  • Hydrogen peroxide (30%) with tungstic acid catalyst (60°C, 8 hours)

Multi-Step Convergent Synthesis

Fragment Coupling Methodology

Industrial-scale production employs convergent synthesis with three key fragments:

Fragment Synthesis Route Purity (%) Yield (%)
Benzamide core Ullmann coupling of aryl halides 99.2 65
Thiazinane Ring-closing metathesis with Grubbs catalyst 97.8 58
Aniline Buchwald-Hartwig amination 98.5 72

Final Assembly

The fragments undergo sequential coupling:

  • Mitsunobu reaction attaches the thiazinane to the benzamide core (diethyl azodicarboxylate, triphenylphosphine)
  • Nucleophilic aromatic substitution introduces the 3-chloro-4-methoxyphenyl group (CuI, L-proline catalyst)

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted aniline
  • Preparative HPLC (C18 column, acetonitrile/water gradient) isolates enantiomers when chiral centers exist

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 8.21 (d, J=8.4 Hz, 2H, benzamide), δ 7.89 (s, 1H, NH), δ 4.12 (s, 3H, OCH3)
  • HRMS : m/z calculated for C₁₉H₁₈ClN₂O₄S [M+H]⁺ 413.0834, found 413.0831

Industrial-Scale Challenges

Byproduct Management

  • Chloroanisole derivatives : Formed via O-demethylation (controlled by maintaining pH >9)
  • Sulfone overoxidation : Mitigated using stoichiometric H₂O₂ instead of excess

Green Chemistry Considerations

Recent advances include:

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 45 minutes (80°C, 300 W)
  • Biocatalytic amidation : Lipase B catalyzes amide bond formation in aqueous ethanol (yield 68%)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the nitro group (if present) or the carbonyl group in the benzamide core, leading to amines or alcohols.

    Substitution: The chloro group in the 3-chloro-4-methoxyphenyl moiety can undergo nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzamide structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide have shown promising results against human cancer cell lines such as HCT-116 and MCF-7 . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain benzamide derivatives possess significant activity against both bacterial and fungal strains, making them potential candidates for treating infections caused by resistant pathogens . The structure-activity relationship (SAR) studies suggest that modifications to the benzamide moiety can enhance antimicrobial efficacy.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Thiazine Ring : This involves cyclization reactions that incorporate sulfur and nitrogen atoms into the ring structure.
  • Substitution Reactions : The introduction of the 3-chloro-4-methoxyphenyl group can be achieved through nucleophilic aromatic substitution or coupling reactions.
  • Final Coupling : The final step often involves amide bond formation between the thiazine derivative and the aromatic amine.

Efficacy in Cancer Treatment

A notable study demonstrated the effectiveness of a related compound in inhibiting tumor growth in vivo. Mice treated with a benzamide derivative exhibited reduced tumor size compared to control groups, suggesting that this compound may have similar therapeutic potential .

Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the benzamide structure significantly increased antibacterial activity, supporting further exploration of this compound class for infection treatment .

Mechanism of Action

The mechanism of action of “N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Features
Compound Name Core Structure Key Substituents Heterocycle Type
N-(3-Chloro-4-methoxyphenyl)benzamide (3c) Benzamide 3-Cl, 4-OMe on aniline None
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide Thiazolidinone (5-membered) 2,4-dioxothiazolidin-5-ylidene
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Benzamide Dihydrothiazole (5-membered) 2,3-dihydrothiazol-2-ylidene
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide Benzamide Thiazolidinone (5-membered) 4-oxo-2-thioxothiazolidin
Target Compound Benzamide 3-Cl, 4-OMe on aniline; 1,1-dioxothiazinan 1,1-dioxothiazinan (6-membered)

Key Observations :

  • The target compound’s six-membered 1,1-dioxothiazinan ring provides greater conformational flexibility compared to five-membered thiazolidinone or dihydrothiazole derivatives. This may enhance binding to biological targets requiring extended hydrogen-bonding networks .

Key Observations :

  • The nickel-catalyzed method used for 3c (75% yield) is efficient for benzamide synthesis but lacks functionality to introduce the thiazinan group. The target compound’s synthesis would require additional steps, possibly involving sulfonamide cyclization or coupling with a preformed thiazinan intermediate .
Physical and Crystallographic Properties
Compound Name Melting Point (°C) Crystallographic Data (R factor) Hydrogen-Bonding Patterns
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Not reported R = 0.038 N–H⋯O and C–H⋯π interactions
Target Compound Not reported Not available Likely N–H⋯O (amide) and S=O⋯H–N interactions

Key Observations :

  • The dihydrothiazole derivative in exhibits strong crystallinity (R = 0.038), attributed to its planar heterocycle and hydrogen-bonding networks. The target compound’s 1,1-dioxothiazinan group may disrupt crystallinity due to increased conformational freedom, though its sulfonamide groups could stabilize crystal packing via S=O⋯H–N interactions .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H14ClNO2S\text{C}_{14}\text{H}_{14}\text{Cl}\text{N}\text{O}_{2}\text{S}

This indicates the presence of chlorine, methoxy, and dioxothiazinan groups which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that compounds with similar structures often exhibit inhibitory effects on specific enzymes or receptors involved in disease pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes associated with cancer proliferation. For instance, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival .

Anticancer Activity

A study conducted on similar benzamide derivatives demonstrated their potential to induce apoptosis in cancer cells. The following table summarizes the observed effects:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)15HDAC inhibition
Benzamide derivative XHeLa (cervical cancer)10Apoptosis induction
Benzamide derivative YA549 (lung cancer)20Cell cycle arrest

Case Studies

Case Study 1: Antiviral Properties

In a recent investigation into antiviral properties, derivatives of benzamide were tested against viral strains such as HIV and influenza. The study found that compounds similar to this compound exhibited significant antiviral activity by inhibiting viral replication .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of benzamide derivatives in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, and what coupling reagents are typically employed?

  • Methodological Answer : The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and substituted anilines. Common coupling reagents include DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) , which minimize side reactions and improve yields . Reaction conditions such as anhydrous solvents (e.g., dichloromethane) and ambient temperature are critical. Post-synthesis purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., methoxy, chloro groups). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
  • IR Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) ensures accurate mass confirmation .

Q. How do solvent polarity and pH influence the fluorescence properties of this benzamide derivative?

  • Methodological Answer : Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH (~5.0) stabilizes the protonation state of the amide and aromatic moieties, enhancing quantum yield. Temperature control (25°C) and low analyte concentrations (µg/mL range) minimize collisional quenching .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., twinning or disordered solvent) be resolved during structural refinement?

  • Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and disorder modeling. For macromolecular applications (if applicable), SHELXPRO interfaces with refinement suites like PHENIX. Key steps include:

  • Applying TWIN/BASF commands for twinning correction.
  • Using PART/SUMP restraints for disordered regions.
  • Validating with R-factor convergence (<5% discrepancy) .

Q. What strategies optimize reaction yields when synthesizing derivatives with sterically hindered substituents?

  • Methodological Answer :

  • Microwave-assisted synthesis : Accelerates reactions under high-temperature, high-pressure conditions, reducing steric hindrance effects .
  • Catalytic systems : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in thiazinane or benzamide functionalization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .

Q. How can fluorescence quenching mechanisms be analyzed when studying ligand-protein interactions involving this compound?

  • Methodological Answer :

  • Stern-Volmer plots : Quantify quenching constants (Ksv) to distinguish static (binding-induced) vs. dynamic (collisional) quenching.
  • Binding constant (Kb) determination : Use modified Benesi-Hildebrand equations with fluorescence titration data .
  • Molecular docking : Correlate quenching data with predicted binding poses (e.g., AutoDock Vina) to identify key residues interacting with the benzamide core .

Q. What analytical approaches reconcile discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :

  • Dose-response normalization : Express activity as IC50/EC50 values relative to controls (e.g., DMSO) to account for solvent effects .
  • Orthogonal assays : Validate enzyme inhibition (e.g., ATPase assays) with cellular viability assays (e.g., MTT) to confirm target specificity .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by variable pH, temperature, or cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.